molecular formula C7H4BBrF2O3 B8203879 (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid

(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid

Cat. No.: B8203879
M. Wt: 264.82 g/mol
InChI Key: IABNJEBVKLYHII-UHFFFAOYSA-N
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Description

(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H4BBrF2O3. It is a solid substance that is typically used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the development of pharmaceuticals and other organic materials.

Preparation Methods

The synthesis of (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid can be achieved through several methods. One common approach involves the bromination of 2,4-difluorophenol under acidic conditions, followed by formylation and subsequent borylation . The reaction typically occurs in an inert solvent such as dimethylformamide (DMF) and requires careful control of temperature and pH to ensure high yield and purity . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities and may include additional purification processes to meet regulatory standards.

Chemical Reactions Analysis

(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reductions, and oxidizing agents such as hydrogen peroxide for oxidations . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid exerts its effects involves its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the other reactants in the system.

Comparison with Similar Compounds

(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid can be compared with other boronic acids, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its reactivity and allows for the formation of a diverse range of products in synthetic applications.

Properties

IUPAC Name

(5-bromo-2,4-difluoro-3-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrF2O3/c9-5-1-4(8(13)14)6(10)3(2-12)7(5)11/h1-2,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABNJEBVKLYHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)C=O)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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